molecular formula C11H16ClN B13507904 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13507904
M. Wt: 197.70 g/mol
InChI Key: HDIAIWOOUOJPMG-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1071727-45-1) is a substituted dihydroinden-1-amine derivative where methyl groups occupy the 6 and 7 positions of the indene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of complex molecules for materials science and pharmaceuticals . Its structure combines a bicyclic indene scaffold with an amine functional group, modified by methyl substituents that enhance lipophilicity and steric effects. The hydrochloride salt form improves solubility, facilitating its use in aqueous reaction conditions.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

6,7-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-7-3-4-9-5-6-10(12)11(9)8(7)2;/h3-4,10H,5-6,12H2,1-2H3;1H

InChI Key

HDIAIWOOUOJPMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC2N)C=C1)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6,7-dimethyl-2,3-dihydro-1H-inden-1-one.

    Reduction: The ketone group of 6,7-dimethyl-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions for nucleophilic substitution may involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a model compound for studying the behavior of amine-containing molecules in biological systems.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Type

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 6,7-dimethyl C₁₁H₁₆ClN 197.71 Intermediate for complex molecules; enhanced lipophilicity due to methyl groups
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride 5,6-diethyl C₁₃H₂₀ClN 225.76 High purity (>99%); used in indacaterol synthesis via Friedel-Crafts reactions
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 5,6-difluoro C₉H₁₀ClF₂N 205.63 Chiral synthesis; fluorine's electronegativity alters electronic properties
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride 7-methoxy C₁₀H₁₄ClNO 215.68 Methoxy group increases polarity; potential in receptor studies
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride 4-methoxybenzyl (on amine) C₁₇H₁₉ClNO 296.79 Ligand for human cytomegalovirus receptor US28; 19% synthesis yield
5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride 5-chloro C₉H₁₁Cl₂N 216.10 Halogen substituent enhances electrophilic reactivity

Research Findings and Data Gaps

  • Synthesis Efficiency : Yields for substituted analogs vary widely. For example, methoxybenzyl derivatives () show lower yields (~19%) compared to the high-purity diethyl compound ().
  • Property Data: Limited melting point, solubility, or stability data are available for the target compound, underscoring the need for further experimental characterization.
  • Biological Activity : While halogenated analogs are studied for receptor interactions (), the biological profile of 6,7-dimethyl remains unexplored.

Biological Activity

6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound with the molecular formula C10H14ClN, has garnered attention in various fields of research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C10H14ClN
Molecular Weight 185.68 g/mol
CAS Number 2624135-90-4
Purity ≥95%

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine oxidase (MAO) inhibitor, which can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism is significant in the context of mood regulation and potential antidepressant effects.

Antidepressant Properties

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that derivatives of indene compounds can enhance serotonergic and noradrenergic neurotransmission, contributing to mood improvement and reduced anxiety levels (source: ).

Neuroprotective Effects

In addition to its potential antidepressant properties, this compound has been investigated for neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases (source: ). The ability to modulate oxidative stress markers makes it a candidate for further research in conditions like Alzheimer's disease.

Study on Antidepressant Efficacy

A study published in Nature explored the effects of related compounds on depressive behaviors in rodent models. The results demonstrated that administration of these compounds resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity (source: ).

Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective properties of indene derivatives. In vitro studies showed that these compounds could significantly decrease cell death induced by oxidative stress in cultured neurons. The mechanism was linked to the activation of antioxidant pathways (source: ).

Comparative Analysis with Similar Compounds

A comparison with other related amines reveals distinct differences in biological activity:

CompoundAntidepressant ActivityNeuroprotective Effects
This compoundModerateSignificant
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amineHighModerate
Benzisothiazol derivativesLowHigh

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